3-Mercaptophenylboronic acid

SERS Biosensing Ratiometric Detection

Procure 3-Mercaptophenylboronic acid with confidence for specialized SERS, bioconjugation, and glycoproteomics applications. The meta-substituted configuration provides a unique Raman fingerprint at 996 cm⁻¹ and superior surface presentation geometry for carbohydrate binding, outperforming para or ortho isomers. Choose ≥98% purity, validated for C1 chemistry and sensor functionalization. Avoid generic phenylboronic acids. Request a quote now.

Molecular Formula C6H7BO2S
Molecular Weight 154 g/mol
CAS No. 352526-01-3
Cat. No. B1586408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Mercaptophenylboronic acid
CAS352526-01-3
Molecular FormulaC6H7BO2S
Molecular Weight154 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)S)(O)O
InChIInChI=1S/C6H7BO2S/c8-7(9)5-2-1-3-6(10)4-5/h1-4,8-10H
InChIKeyOBCKMTLUSKYKIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Mercaptophenylboronic Acid (CAS 352526-01-3) | Technical Specifications and Procurement Baseline


3-Mercaptophenylboronic acid (3-MPBA) is a bifunctional organoboron compound with the molecular formula C₆H₇BO₂S and a molecular weight of 153.99 g/mol, characterized by the simultaneous presence of a boronic acid group and a thiol group on a phenyl ring [1]. This unique configuration enables covalent anchoring to noble metal surfaces (e.g., gold, silver) via the thiol group while retaining the boronic acid moiety's ability to reversibly bind cis-diol-containing molecules, making it a critical building block for sensor functionalization, bioconjugation, and targeted enrichment applications . Commercially available with purities typically ranging from 95% to 97-105% (by titration), it appears as a white to light yellow crystalline powder with a melting point of 196-201°C [2].

Why Generic Phenylboronic Acids Cannot Substitute for 3-Mercaptophenylboronic Acid in Surface-Functionalized Sensing and Enrichment


The procurement of generic phenylboronic acids or positional isomers (e.g., 4-MPBA) as drop-in replacements for 3-MPBA is scientifically unsound due to compound-specific performance characteristics that dictate application success. 3-MPBA possesses a distinct Raman fingerprint at 996 cm⁻¹ that serves as a unique internal standard in SERS applications—a spectral feature not shared by 4-MPBA [1]. Furthermore, the meta-positioning of the boronic acid group relative to the thiol anchoring point in 3-MPBA results in a fundamentally different surface presentation geometry compared to the para-substituted 4-MPBA, which directly impacts carbohydrate binding accessibility and SERS signal generation . Even among boronic acids with thiol functionality, the isomeric substitution pattern (2-MPBA vs. 3-MPBA vs. 4-MPBA) yields divergent electrochemical and spectroscopic behavior, necessitating compound-specific validation rather than class-level interchangeability [2]. The quantitative evidence below establishes the precise performance boundaries that define 3-MPBA's selection criteria.

Quantitative Differentiation: 3-Mercaptophenylboronic Acid vs. In-Class and Positional Analogs


Unique SERS Reference Peak at 996 cm⁻¹ Enables Ratiometric Quantification in Complex Matrices

3-Mercaptophenylboronic acid (3-MPBA) exhibits a distinct and stable Raman peak at 996 cm⁻¹ that is not observed in its positional isomer 4-MPBA. This peak serves as an internal reference signal in surface-enhanced Raman scattering (SERS) applications, enabling ratiometric quantification of analytes [1]. In contrast, 4-MPBA lacks this specific spectral feature and typically relies on a different vibrational signature at 882 cm⁻¹, which is associated with the C-B bond cleavage product 3-hydroxythiophenol, introducing variability in complex sample matrices [2].

SERS Biosensing Ratiometric Detection

Hydrogen Peroxide Detection with 70 nM Limit of Detection Using 3-MPBA SERS Nanoprobe

A plasmonic SERS nanoprobe constructed with 3-mercaptophenylboronic acid (3-MPBA) modified gold nanoparticles achieves a limit of detection (LOD) of 70 nM for hydrogen peroxide (H₂O₂) [1]. This performance enables the quantification of both exogenous and endogenous H₂O₂ levels in living cells. When coupled with glucose oxidase (GOx), the system provides quantitative and selective detection of glucose in artificial urine and human serum [2].

Biosensing SERS H2O2 Detection

Carbohydrate Binding Affinity: Greater Selectivity for Galactose over Glucose, Sucrose, and Xylose

Quantum dots (QDs) functionalized with 3-mercaptophenylboronic acid (3-MPBA) demonstrate differential binding affinity toward carbohydrates. The QDs-MPBA conjugate exhibits greater affinity for galactose compared to sucrose, xylose, or glucose, enabling its use as an optical sensor for sialic acid and galactose detection [1]. Under optimized conditions, the limit of detection (LOD) and limit of quantification (LOQ) for galactose using a fluorescence microplate reader were determined to be 51 mM and 170 mM, respectively [2].

Glycobiology Fluorescence Sensing Carbohydrate Detection

Non-Enzymatic Glucose Sensor with High Sensitivity (22.25 mV mM⁻¹) and Low Detection Limit (4.5 μM)

A non-enzymatic glucose sensor constructed with 3-mercaptophenylboronic acid (3-MPBA) self-assembled on Pt nanoparticles supported by multi-wall carbon nanotubes (CNTs) achieves a linear response in the glucose concentration range of 0 to 10 mM, a high sensitivity of 22.25 mV mM⁻¹, and an ultra-low detection limit of 4.5 μM [1]. This performance is achieved through the specific boronic acid-diol binding interaction, which provides high selectivity for glucose over fructose in alkaline medium [2].

Electrochemical Sensing Non-Enzymatic Glucose Detection Biosensor Development

Bacterial Capture Efficiency of 92.1% and Detection as Low as 10² CFU/mL Using 3-MPBA SERS Assay

3-Mercaptophenylboronic acid (3-MPBA) functions as both a capturer and a SERS label for bacterial detection. A study demonstrated a capture efficiency of 92.1% for Salmonella using 3-MPBA-functionalized silver nanoparticles, with sensitive detection and quantification down to 10² CFU/mL [1]. Additionally, 3-MPBA coating on bacterial cells proved robust, with cells retaining strong SERS signals even after five thorough rinse water applications, and the method detected all labeled bacteria regardless of viability, including nonculturable cells [2].

Microbiology SERS Pathogen Detection

Enzymatic Glucose Biosensor with Amperometric Sensitivity of 28.6 mA M⁻¹ cm⁻² and Detection Limit of 0.8 μM

An enzymatic glucose biosensor based on 3-mercaptophenylboronic acid (3-MPBA) modified gold nanoparticles (AuNPs) immobilized on bamboo-like multiwall carbon nanotubes (bMWCNT) achieved a sensitivity of 3.26 mA M⁻¹ (28.6 mA M⁻¹ cm⁻²) at 0.700 V, a linear range between 2.50 × 10⁻⁴ M and 5.00 × 10⁻³ M, and a detection limit of 0.8 μM [1]. The biosensor demonstrated high reproducibility with RSD values of 8.6% for successive calibrations and retained 86.1% of its original sensitivity after 14 days of storage at 4°C [2].

Electrochemical Biosensor Glucose Oxidase Enzyme Immobilization

High-Impact Research and Industrial Applications for 3-Mercaptophenylboronic Acid


SERS-Based Quantitative Detection of Hydrogen Peroxide in Living Cells

The demonstrated 70 nM limit of detection for H₂O₂ using 3-MPBA-functionalized gold nanoparticles [1] enables researchers to quantify both exogenous and endogenous peroxide levels in living cells. This application is critical for studying oxidative stress pathways, cell signaling, and metabolic disorders where precise H₂O₂ measurement is required. The SERS probe's ability to operate in complex biological matrices without interference from autofluorescence makes it superior to conventional fluorescent probes [2].

Non-Enzymatic Glucose Monitoring in Bioprocessing and Fermentation

The 3-MPBA-PtNPs-CNTs electrode platform, with its 4.5 μM detection limit and 0-10 mM linear range [1], provides a stable, enzyme-free alternative for continuous glucose monitoring in industrial fermentation and cell culture. The elimination of glucose oxidase removes the common failure mode of enzyme degradation, enabling long-term deployment in bioreactors where sterility and sensor longevity are paramount [2].

Rapid, Culture-Independent Bacterial Detection for Food and Environmental Safety

The 3-MPBA SERS sandwich assay, capable of capturing Salmonella with 92.1% efficiency and detecting as low as 10² CFU/mL [1], offers a rapid alternative to traditional culture methods that require 24-48 hours. The ability to detect nonculturable cells, as demonstrated by the retention of strong SERS signals after extensive rinsing [2], is particularly valuable for monitoring viable-but-nonculturable (VBNC) pathogens in water systems and food processing environments.

Glycoprotein Enrichment and Glycomics Sample Preparation

The boronic acid functionality of 3-MPBA enables selective capture of glycopeptides and glycoproteins from complex biological samples. While 4-MPBA-functionalized composites have demonstrated 100:1 selectivity for glycopeptides over non-glycopeptides [1], the distinct surface presentation geometry of 3-MPBA due to meta-substitution offers potential advantages in sterically hindered glycoprotein binding scenarios [2]. This application is essential for mass spectrometry-based glycoproteomics workflows requiring high enrichment specificity.

Technical Documentation Hub

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